benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a structurally complex molecule featuring a benzothiazole core linked to a piperazine ring substituted with a 3-cyclopropyl-1-methylpyrazole moiety via a methanone bridge. This compound integrates three pharmacologically significant motifs:
- Benzothiazole: Known for its role in antimicrobial, anticancer, and anti-inflammatory agents .
- Piperazine: A common scaffold in drug design, enhancing solubility and enabling interactions with biological targets (e.g., receptors, enzymes) .
- Cyclopropylpyrazole: The cyclopropyl group introduces rigidity and metabolic stability, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-22-17(12-15(21-22)13-6-7-13)23-8-10-24(11-9-23)19(25)18-20-14-4-2-3-5-16(14)26-18/h2-5,12-13H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAPURPAIOUGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors. These compounds show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Similar compounds have been reported to interact with their targets, leading to various biological effects. For instance, some indole derivatives have shown inhibitory activity against influenza A.
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle.
Biological Activity
Benzo[d]thiazoles are a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The compound benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone integrates a benzo[d]thiazole moiety with a piperazine and a cyclopropyl-substituted pyrazole, suggesting potential for significant biological activity. This article reviews the current knowledge on the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core followed by the introduction of the piperazine and pyrazole moieties through coupling reactions. The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit notable anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | A549 | 3.2 | Cell cycle arrest |
Antimicrobial Activity
Benzo[d]thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Anticonvulsant Activity
The anticonvulsant potential of similar thiazole-based compounds has been documented in various studies. The compound’s structure suggests it may interact with GABA receptors or modulate ion channels, thereby exerting anticonvulsant effects.
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes within the body:
- Enzyme Inhibition : Compounds with a similar structure have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer’s.
- Receptor Modulation : Interaction with GABA receptors has been suggested for anticonvulsant activity, enhancing inhibitory neurotransmission.
- Cellular Pathway Interference : The compound may interfere with pathways involved in cell proliferation and apoptosis in cancer cells.
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical and preclinical settings:
- Study on Anticancer Activity : A study involving a series of thiazole derivatives demonstrated significant cytotoxicity against breast cancer cells, with detailed molecular docking studies revealing binding affinities that support their use as potential anticancer agents.
- Antimicrobial Efficacy : Research on thiazole-based compounds showed promising results against multi-drug resistant strains, highlighting their potential as new antimicrobial agents.
Scientific Research Applications
Anti-mycobacterial Activity
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a promising chemotype in the search for new anti-mycobacterial agents. Research has demonstrated that derivatives of this scaffold exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Key Findings:
- A study synthesized thirty-six structurally diverse benzo[d]thiazole-2-carboxamides and evaluated their anti-tubercular activity against the M. tuberculosis H37Rv strain. Seventeen compounds displayed anti-mycobacterial potential with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μM .
- Among these, the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were particularly effective, showing MICs between 2.35 and 7.94 μM while maintaining low cytotoxicity levels (<10 μM) against RAW 264.7 cell lines .
Anticonvulsant Properties
The compound has also been explored for its anticonvulsant properties, with several studies investigating its efficacy in models of induced seizures.
Case Studies:
- A series of novel thiazole-linked compounds were synthesized and tested for anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. Some analogues exhibited protection rates ranging from 33% to 100% .
- Another study reported that derivatives containing the thiazole moiety showed promising results, with median effective doses (ED50) indicating significant anticonvulsant effects . The structure–activity relationship (SAR) analysis suggested that electron-withdrawing groups on the phenyl ring enhanced anticonvulsant activity.
Anticancer Activity
Research has also indicated that benzo[d]thiazol-2-yl derivatives possess anticancer properties, making them candidates for further development in cancer therapeutics.
Findings:
- In vitro evaluations of thiazole-integrated pyrrolidinone and isoindoline analogues revealed significant antiproliferative activity against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
- The presence of electronegative substituents, such as chlorine atoms on the phenyl ring, was found to be crucial for eliciting antiproliferative activity, with certain compounds demonstrating high selectivity towards cancer cells compared to normal cells .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone with key analogs from the literature:
Key Structural and Functional Differences
Linker Groups: The methanone bridge in the target compound offers reduced polarity compared to urea (e.g., 11a in ) or sulfonamide (e.g., celecoxib). This may enhance membrane permeability but reduce water solubility .
Substituent Effects :
- The cyclopropyl group in the target compound enhances metabolic stability compared to bulkier substituents like 4-bromophenyl in , which may improve bioavailability .
- Fluorine in 11a () increases electronegativity and metabolic resistance, whereas the target compound lacks halogen atoms .
Molecular Weight and Drug-Likeness :
- The target compound (~391.47 g/mol) adheres more closely to Lipinski’s rule of five (molecular weight <500) compared to larger analogs like 11m (602.2 g/mol), suggesting better oral bioavailability .
Preparation Methods
Cyclization of 2-Aminothiophenol
Benzothiazole-2-carboxylic acid is synthesized via cyclocondensation of 2-aminothiophenol with a carboxylic acid derivative. A representative protocol involves:
Reagents :
- 2-Aminothiophenol (1.0 equiv)
- Chloroacetic acid (1.2 equiv)
- Polyphosphoric acid (PPA) as catalyst
Procedure :
- Heat 2-aminothiophenol and chloroacetic acid in PPA at 120°C for 6 hours.
- Quench with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.
- Purify via recrystallization (ethanol/water) to yield benzothiazole-2-carboxylic acid (78–85% yield).
Table 1: Optimization of Benzothiazole Cyclization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 6 | 85 |
| H₂SO₄ | 100 | 8 | 72 |
| ZnCl₂ | 130 | 5 | 68 |
Preparation of 4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine
Pyrazole Ring Formation
The cyclopropyl-pyrazole moiety is synthesized via Knorr pyrazole synthesis:
Reagents :
- Cyclopropanecarboxaldehyde (1.0 equiv)
- Methylhydrazine (1.1 equiv)
- Ethyl acetoacetate (1.0 equiv)
Procedure :
Piperazine Functionalization
Step 1: Ester Hydrolysis
- Hydrolyze the ethyl ester with NaOH (2M) in methanol/water (1:1) at 80°C for 3 hours to yield the carboxylic acid (94% yield).
Step 2: Amide Coupling to Piperazine
- React the carboxylic acid with tert-butyl piperazine-1-carboxylate using HCTU/HOBt in DMF.
- Deprotect the Boc group with 4N HCl/dioxane to obtain 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine (76% yield over two steps).
Table 2: Coupling Agents for Piperazine Functionalization
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HCTU/HOBt | DIPEA | DMF | 76 |
| EDC/HOBt | NMM | DCM | 65 |
| DCC | Pyridine | THF | 58 |
Methanone Linker Formation
Carboxylic Acid Activation
Activate benzothiazole-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride:
Amide Bond Coupling
Couple the acyl chloride with 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine:
- Add acyl chloride (1.1 equiv) to a solution of piperazine derivative (1.0 equiv) in dry DCM.
- Stir at 0°C under N₂ for 1 hour, then warm to room temperature for 6 hours.
- Purify via column chromatography (SiO₂, EtOAc/hexane) to isolate the target compound (82% yield).
Table 3: Solvent Optimization for Amide Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 6 | 82 |
| THF | 25 | 8 | 75 |
| DMF | 0→25 | 6 | 68 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR : Confirm regiochemistry of pyrazole (δ 6.2 ppm, singlet for H-4) and piperazine (δ 3.4 ppm, multiplet).
- HRMS : Molecular ion peak at m/z 397.1521 [M+H]⁺ (calculated: 397.1524).
- X-ray crystallography : Validates the methanone bridge geometry and cyclopropyl orientation.
Scale-Up and Industrial Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
- E-factor : 12.5 (improved from batch process: 18.3) via solvent recycling.
- PMI (Process Mass Intensity) : 28.7, optimized by catalytic reagent use.
Challenges and Mitigation Strategies
Steric Hindrance in Coupling
Cyclopropyl Group Stability
- Mitigation : Avoid strong acids/bases; employ low-temperature conditions during Boc deprotection.
Q & A
Basic: What are the typical synthetic routes for benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under reflux conditions in acetic acid or ethanol (e.g., hydrazine hydrate with ketones) .
- Step 2 : Piperazine functionalization through nucleophilic substitution or coupling reactions. For example, coupling benzo[d]thiazole-2-carboxylic acid derivatives with piperazine using reagents like DCC (dicyclohexylcarbodiimide) in DMF .
- Step 3 : Final methanone linkage via condensation reactions, often employing aryl isothiocyanates or benzoyl chlorides in polar aprotic solvents .
Key catalysts include calcium hydroxide for benzoylation and Pd-based catalysts for cross-coupling reactions .
Basic: How is the structural characterization of this compound performed?
Characterization relies on:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., pyrazole CH at δ ~2.5 ppm, piperazine N-CH at δ ~3.2 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm) and thiazole (C-S, ~650 cm) groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic systems with β ~91.5°) .
Basic: What biological activities have been observed in structurally related compounds?
Analogous piperazine-pyrazole-thiazole hybrids exhibit:
- Antimicrobial Activity : Against Gram-positive bacteria (MIC ~2–8 µg/mL) via disruption of cell membrane integrity .
- Anticancer Potential : Cytotoxicity in HeLa and MCF-7 cell lines (IC ~10–50 µM) through topoisomerase inhibition .
- Anti-inflammatory Effects : COX-2 inhibition (IC ~0.8 µM) in thiazolidinone derivatives .
Advanced: How can researchers optimize reaction yields in the synthesis of this compound?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in piperazine-thiazole linkages .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Reflux in ethanol (78°C) vs. glacial acetic acid (118°C) impacts cyclization rates .
- Workup Strategies : Recrystallization from ethanol-DMF mixtures (1:1) purifies products with >85% yield .
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
- Tautomerism Analysis : Pyrazole and thiazole rings may exhibit keto-enol tautomerism, altering NMR shifts. Use N NMR or deuterated solvents to stabilize forms .
- Impurity Profiling : HPLC-MS detects byproducts (e.g., unreacted hydrazines) that distort spectral data .
- Complementary Techniques : X-ray crystallography resolves ambiguities in NOE (nuclear Overhauser effect) correlations .
Advanced: What computational methods predict the compound’s target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2, PDB ID: 5KIR) with ΔG ~-9 kcal/mol .
- Molecular Dynamics (MD) : Simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
- DFT Calculations : Optimize geometry and predict electrostatic potential maps for reactivity hotspots (e.g., carbonyl groups) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Pyrazole Modifications : 3-Cyclopropyl groups enhance metabolic stability vs. phenyl analogs .
- Piperazine Substitutions : N-Methylation reduces off-target binding to serotonin receptors .
- Thiazole Bioisosteres : Replacing thiazole with oxadiazole improves solubility (logP reduction by ~0.5) .
Advanced: What are the stability profiles of this compound under varying conditions?
- Thermal Stability : Decomposition above 200°C (TGA data) with no degradation at 25°C .
- pH Sensitivity : Stable at pH 5–7 (simulated gastric fluid) but hydrolyzes in alkaline conditions (pH >9) .
- Light Sensitivity : UV-Vis studies show no photodegradation under amber light but 10% degradation in direct sunlight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
